Benastatin C

説明

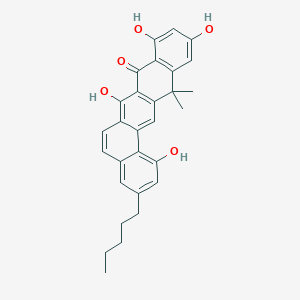

Structure

3D Structure

特性

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNHGOCXEGJZAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164480 |

Source

|

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150151-88-5 |

Source

|

| Record name | Benastatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benastatin C: A Physicochemical Deep Dive for the Drug Development Professional

Foreword: Unveiling the Molecular Nuances of a Potent GSTπ Inhibitor

Benastatin C, a polyketide metabolite isolated from Streptomyces sp. MI384-DF12, stands as a molecule of significant interest within the drug discovery landscape.[1] Its well-documented inhibitory activity against human pi class glutathione S-transferase (GSTπ) positions it as a compelling lead for overcoming drug resistance in various cancer chemotherapies and as a tool to probe the intricate roles of GSTπ in cellular signaling.[2][3][4] This guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with an in-depth exploration of the core physicochemical properties of Benastatin C. Understanding these fundamental characteristics is paramount for formulation development, pharmacokinetic profiling, and ultimately, the successful translation of this promising natural product into a therapeutic candidate. We will delve into the structural and spectral intricacies of Benastatin C, outline robust methodologies for its characterization, and explore its stability profile, providing a comprehensive foundation for its future development.

I. Core Molecular Attributes of Benastatin C

At its heart, the therapeutic potential of Benastatin C is intrinsically linked to its molecular structure and resultant physicochemical properties. These attributes govern its solubility, stability, and ability to interact with its biological target.

Structural and General Properties

Benastatin C is structurally identified as 2-decarboxy-benastatin A.[2][4] It presents as a brownish-yellow powder with a purity exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC).[1]

| Property | Value | Source |

| Molecular Formula | C29H28O5 | [1] |

| Molecular Weight | 456.538 g/mol | [1] |

| CAS Number | 150151-88-5 | [1] |

| Appearance | Brownish-yellow powder | [1] |

| Purity | > 95% (HPLC) | [1] |

| Source | Streptomyces sp. MI384-DF12 | [1] |

| Long-Term Storage | -20 °C | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Benastatin C exhibits a distinct solubility profile, being soluble in several organic solvents while remaining insoluble in water.[1]

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol (MeOH) | Soluble |

| Acetone | Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

| Water | Insoluble |

This profile suggests that for in vitro biological assays, stock solutions should be prepared in a suitable organic solvent like DMSO. For potential in vivo applications, formulation strategies such as co-solvents, emulsions, or nanoparticle delivery systems may be necessary to overcome its aqueous insolubility.

II. Spectroscopic Characterization: The Molecular Fingerprint

The elucidation of Benastatin C's structure and the confirmation of its identity rely on a suite of spectroscopic techniques. While specific, raw spectral data for Benastatin C is not widely published, we can infer its expected spectral characteristics based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of organic molecules. The structure of Benastatin C was originally elucidated using NMR studies.[2][4]

Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum of Benastatin C is expected to be complex, exhibiting signals corresponding to its aromatic core, the pentyl side chain, and the various hydroxyl and methyl groups.

-

Aromatic Region (δ 6.5-8.5 ppm): Multiple signals corresponding to the protons on the fused aromatic rings. The specific chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.

-

Alkyl Chain Region (δ 0.8-2.5 ppm): Signals for the pentyl group, including a characteristic triplet for the terminal methyl group and multiplets for the methylene protons.

-

Hydroxyl Protons (variable, broad): The chemical shifts of the phenolic hydroxyl groups can vary depending on the solvent and concentration and will likely appear as broad singlets.

Expected ¹³C NMR Spectral Characteristics: The carbon-13 NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment.

-

Aromatic and Olefinic Carbons (δ 100-160 ppm): A series of signals for the carbons of the benzo[a]tetracene-8-one core.

-

Carbonyl Carbon (δ > 180 ppm): A downfield signal characteristic of the ketone carbonyl group.

-

Alkyl Carbons (δ 10-40 ppm): Signals corresponding to the carbons of the pentyl side chain and the gem-dimethyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Benastatin C is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 (broad) | O-H | Stretching (phenolic) |

| ~3100-3000 | C-H | Stretching (aromatic) |

| ~2950-2850 | C-H | Stretching (aliphatic) |

| ~1650 | C=O | Stretching (ketone) |

| ~1600, ~1470 | C=C | Stretching (aromatic ring) |

The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch provides confirmation of the ketone group within the polycyclic structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns. For Benastatin C, electrospray ionization (ESI) would be a suitable soft ionization technique.

-

Molecular Ion Peak: The mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 457.538.

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion would likely lead to fragmentation of the pentyl side chain and potentially losses of small neutral molecules like water or carbon monoxide from the aromatic core. Analysis of these fragments would provide further confirmation of the structure.

III. Stability and Degradation Profile

Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. While specific forced degradation studies for Benastatin C are not publicly available, we can outline a robust protocol for such an investigation based on industry best practices.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways.[5]

-

Hydrolytic Degradation: The stability of Benastatin C should be assessed in acidic, basic, and neutral aqueous solutions at elevated temperatures. Given its insolubility in water, a co-solvent system would be necessary.

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, will reveal its susceptibility to oxidation. The phenolic hydroxyl groups are potential sites for oxidative degradation.

-

Photolytic Degradation: The compound should be exposed to UV and visible light to determine its photostability. The extensive conjugated system in Benastatin C suggests potential photosensitivity.

-

Thermal Degradation: The solid compound should be subjected to dry heat to assess its thermal stability.

The degradation products would be analyzed using a stability-indicating HPLC method coupled with mass spectrometry to identify and characterize the degradants.

IV. Experimental Methodologies: A Practical Guide

The following section provides detailed, step-by-step protocols for the key experiments discussed. These protocols are based on standard methodologies for the characterization of natural products and can be adapted for Benastatin C.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Ensure the Benastatin C sample is completely dry and finely powdered.

-

Load a small amount of the powder into a capillary melting point tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Spectroscopic Analysis

Rationale: To confirm the identity and structure of Benastatin C.

NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of Benastatin C in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software.

-

Assign the chemical shifts and coupling constants to the protons and carbons in the molecule.

FT-IR Spectroscopy Protocol:

-

Prepare a KBr pellet by mixing a small amount of Benastatin C with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol:

-

Prepare a dilute solution of Benastatin C in a suitable solvent (e.g., methanol).

-

Infuse the solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.

-

Acquire the full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

V. Mechanism of Action: Inhibition of the GSTπ Signaling Pathway

Benastatin C exerts its biological effects primarily through the inhibition of glutathione S-transferase pi (GSTπ).[2][4] GSTπ is a key enzyme in cellular detoxification, but it also plays a significant role in regulating signaling pathways involved in cell proliferation and apoptosis, particularly the mitogen-activated protein kinase (MAPK) pathway.[2][3][4]

Overexpression of GSTπ is a common feature in many cancer types and is associated with resistance to chemotherapy.[2][3] GSTπ can directly interact with and inhibit c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling cascade that promotes apoptosis in response to cellular stress.[3] By inhibiting GSTπ, Benastatin C can disrupt this interaction, leading to the activation of the JNK pathway and subsequent apoptosis of cancer cells.

Caption: Mechanism of Action of Benastatin C.

VI. Conclusion and Future Directions

Benastatin C possesses a compelling profile as a potent and selective inhibitor of GSTπ. Its well-defined molecular structure and physicochemical properties, as outlined in this guide, provide a solid foundation for its further development. The key challenges to be addressed in moving Benastatin C towards clinical application will be overcoming its poor aqueous solubility through advanced formulation strategies and conducting comprehensive preclinical studies to evaluate its efficacy and safety in vivo. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to unlock the full therapeutic potential of this promising natural product.

References

- Aoyama, T., Kojima, F., Yamazaki, T., Tatee, T., Abe, F., Muraoka, Y., Naganawa, H., Aoyagi, T., & Takeuchi, T. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. The Journal of Antibiotics, 46(5), 712–718.

- Sau, A., Pellizzari-Tenti, E., Mereddy, V. R., & Soman, K. V. (2018). Glutathione S-Transferase pi-1 Knockdown Reduces Pancreatic Ductal Adenocarcinoma Growth by Activating Oxidative Stress Response Pathways. International Journal of Molecular Sciences, 19(11), 3492.

-

PubChem. (n.d.). Benastatin C. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Institute of Microbial Chemistry. (n.d.).

- Aoyagi, T., Aoyama, T., Kojima, F., Matsuda, N., Maruyama, M., Hamada, M., & Takeuchi, T. (1992). Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 45(9), 1385–1390.

- Tew, K. D., Manevich, Y., Grek, C., Xiong, Y., Uys, J., & Townsend, D. M. (2011). The role of glutathione S-transferase P in signaling pathways and S-glutathionylation in cancer. Free Radical Biology and Medicine, 51(2), 299–313.

- Singh, S., & Awasthi, Y. C. (2017). Glutathione S-transferase π: a potential role in antitumor therapy. Drug Metabolism Reviews, 49(4), 437–449.

- Chemistry LibreTexts. (2022, April 7). 6.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Aoyama, T., et al. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. J Antibiot (Tokyo), 46(5), 712-718.

- Baunbæk, M., et al. (2019). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 43(5), 28-33.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glutathione S-transferase π: a potential role in antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Benastatin C as a Putative Free Radical Scavenger: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benastatin C, a natural polyketide produced by Streptomyces sp., is a known inhibitor of Glutathione S-transferase (GST).[1] While its interaction with this critical Phase II metabolic enzyme is established, its potential for direct free radical scavenging remains unexplored. This technical guide provides a comprehensive analysis of Benastatin C's structural features that suggest potent antioxidant activity. We propose a likely mechanism of action, detail rigorous experimental protocols for its validation, and explore the intricate relationship between GST inhibition and cellular oxidative stress. This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of Benastatin C in oxidative stress-mediated pathologies.

Introduction: Unveiling Benastatin C

Benastatin C is a member of the benastatin family of aromatic polyketides, first isolated from the culture broth of Streptomyces sp. MI384-DF12.[1] Its primary described biological activity is the inhibition of Glutathione S-transferase (GST), with a notable inhibitory concentration (IC50) of 0.16 µg/mL against the human pi class of the enzyme (GST-π).[2] GSTs are pivotal enzymes in cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and xenobiotic electrophiles, including the byproducts of oxidative stress.[3][4]

The rising interest in oxidative stress as a central pathological mechanism in neurodegenerative diseases, cancer, and chronic inflammation necessitates the discovery of novel antioxidant compounds.[5] While direct radical scavenging is a key therapeutic strategy, the modulation of intrinsic cellular antioxidant systems, such as the GST pathway, presents a complementary and powerful approach. This guide builds a scientific case for Benastatin C as a molecule of interest, not only for its established role as a GST inhibitor but also for its untapped potential as a direct free radical scavenger.

Chemical Structure and Physicochemical Properties

Benastatin C is structurally defined as 2-decarboxy-benastatin A.[1] Its IUPAC name is 1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one.[6] The molecule possesses a rigid, polycyclic aromatic core, which is a characteristic feature of its polyketide origin.[7]

Key Structural Features for Potential Antioxidant Activity:

-

Multiple Phenolic Hydroxyl Groups: Benastatin C contains four phenolic hydroxyl (-OH) groups attached to its aromatic ring system. These groups are the primary structural motifs responsible for the antioxidant activity of many natural compounds, such as flavonoids. They can act as hydrogen donors to neutralize highly reactive free radicals.

-

Extended Conjugation: The extensive system of conjugated double bonds across the benzo[a]tetracene core can effectively delocalize the unpaired electron of a radical species, forming a more stable, less reactive benastatin C radical.

Table 1: Physicochemical Properties of Benastatin C

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₈O₅ | [2] |

| Molecular Weight | 456.5 g/mol | [6] |

| Appearance | Brownish-yellow powder | [2] |

| Solubility | Soluble in DMSO, MeOH, Acetone, EtOAc. Insoluble in H₂O. | [2] |

Proposed Mechanism of Free Radical Scavenging

Based on the chemical structure, the most probable mechanism for Benastatin C's direct antioxidant activity is Hydrogen Atom Transfer (HAT) . In this single-step process, a phenolic hydroxyl group donates its hydrogen atom (proton and electron) to a free radical (R•), effectively neutralizing it. This process generates a stable Benastatin C radical, which is resonance-stabilized across its polycyclic structure, preventing it from initiating further radical chain reactions.

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for Benastatin C.

Experimental Validation: Protocols and Workflow

To empirically validate the free radical scavenging potential of Benastatin C, standardized in vitro assays are required. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust, widely used method for this purpose.

Principle of the DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable free radical DPPH•.[8] In its radical form, DPPH• has a deep violet color with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant compound, the DPPH• molecule is neutralized (to DPPH-H), causing the solution to lose its violet color and become yellow.[9] The degree of discoloration, measured spectrophotometrically, is directly proportional to the scavenging activity of the antioxidant.[8]

Detailed Step-by-Step Protocol for DPPH Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Benastatin C required to scavenge DPPH• radicals.

Materials:

-

Benastatin C (purity >95%)[2]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (MeOH), analytical grade

-

Ascorbic acid (Vitamin C) as a positive control

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Standard laboratory glassware and pipettes

Methodology:

-

Preparation of DPPH Stock Solution:

-

Rationale: To create a working solution with a consistent radical concentration.

-

Accurately weigh ~4 mg of DPPH and dissolve it in 100 mL of methanol to prepare a 0.1 mM stock solution. Store this solution in an amber bottle at 4°C to protect it from light.

-

-

Preparation of Test Compound and Control Solutions:

-

Rationale: To create a serial dilution for determining a dose-response curve.

-

Prepare a 1 mg/mL stock solution of Benastatin C in methanol.

-

From the stock solution, perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Prepare a similar serial dilution of ascorbic acid as a positive control.

-

-

Assay Procedure:

-

Rationale: To initiate the scavenging reaction and measure the endpoint.

-

Pipette 100 µL of each Benastatin C dilution into separate wells of a 96-well plate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Prepare a blank sample containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare a negative control for each concentration containing 100 µL of the Benastatin C dilution and 100 µL of methanol (to account for any intrinsic color of the compound).

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Rationale: To quantify the reduction of DPPH•.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

Rationale: To determine the percentage of radicals scavenged at each concentration.

-

The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_blank - (A_sample - A_neg_control)) / A_blank ] * 100 Where:

-

A_blank = Absorbance of the DPPH solution without the test compound.

-

A_sample = Absorbance of the test compound with DPPH.

-

A_neg_control = Absorbance of the test compound without DPPH.

-

-

-

Determination of IC₅₀:

-

Rationale: To define the potency of the antioxidant.

-

Plot the % RSA against the corresponding concentrations of Benastatin C.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% scavenging of DPPH radicals, using non-linear regression analysis.

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

Anticipated Data Presentation

The results should be summarized in a clear, tabular format for comparison against a known standard.

Table 2: Hypothetical Radical Scavenging Activity of Benastatin C

| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |

| Benastatin C | Experimental Value | Experimental Value |

| Ascorbic Acid | Experimental Value | Experimental Value |

Dual-Action Potential: GST Inhibition and Redox Modulation

Benastatin C's role extends beyond potential direct scavenging. Its primary activity as a GST inhibitor provides a second, indirect mechanism for modulating cellular oxidative stress.

GSTs detoxify harmful electrophiles, including 4-hydroxynonenal (4-HNE), a cytotoxic product of lipid peroxidation.[4] By inhibiting GST, Benastatin C can lead to an accumulation of these reactive species, which might initially seem pro-oxidant. However, this action can also sensitize cells to oxidative stress, a mechanism that is actively explored in cancer therapy to overcome drug resistance.[3] Furthermore, GSTs are known to sequester and inhibit key signaling proteins in pro-apoptotic pathways, such as c-Jun N-terminal kinase (JNK).[5] Inhibition of GST by Benastatin C could therefore release these proteins, triggering stress-activated signaling cascades.

Caption: Benastatin C's role in modulating oxidative stress via GST inhibition.

Structure-Activity Relationship (SAR) Insights

A preliminary SAR analysis can be proposed by comparing Benastatin C with its parent compound, Benastatin A.

-

Benastatin A: Contains a carboxylic acid group at the C-2 position.

-

Benastatin C: Lacks this carboxylic acid group.[1]

The carboxylic acid is an electron-withdrawing group, which could potentially reduce the hydrogen-donating ability of the nearby phenolic hydroxyl groups, thereby decreasing antioxidant activity. Conversely, its removal in Benastatin C might enhance the HAT mechanism. However, the carboxylic acid group also increases polarity, which could influence solubility and cellular uptake. Experimental testing of both compounds is necessary to validate this hypothesis.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of Benastatin C provides a strong theoretical foundation for its potential as a direct free radical scavenger. Its multiple phenolic hydroxyl groups and conjugated aromatic system are hallmark features of potent antioxidants. This guide provides the necessary scientific rationale and detailed experimental protocols to rigorously test this hypothesis.

Furthermore, the established role of Benastatin C as a GST inhibitor positions it as a unique dual-action molecule capable of both direct radical neutralization and indirect modulation of cellular redox signaling pathways.

Future research should focus on:

-

Performing the DPPH, ABTS, and other antioxidant assays (e.g., ORAC) to quantify the scavenging capacity of Benastatin C.

-

Conducting cell-based assays to measure its ability to mitigate intracellular reactive oxygen species (ROS) production.

-

Investigating the downstream effects of its dual-action profile in models of oxidative stress-related diseases.

The exploration of Benastatin C's antioxidant properties promises to open new avenues for its application in drug development and to deepen our understanding of the interplay between direct scavenging and enzymatic modulation in maintaining cellular health.

References

-

Antioxidant activities of anastatin A & B derivatives and compound 38c's protective effect in a mouse model of CCl4-induced acute liver injury - PMC. (2020). PubMed Central. [Link]

-

Aoyama, T., Naganawa, H., Muraoka, Y., Aoyagi, T., & Takeuchi, T. (1992). Biosynthesis of benastatin A. The Journal of Antibiotics, 45(11), 1767–1772. [Link]

-

Awasthi, Y. C., Sharma, R., & Singhal, S. S. (2007). Antioxidant role of glutathione S-transferases: 4-Hydroxynonenal, a key molecule in stress-mediated signaling. Toxicology and Applied Pharmacology, 224(3), 308–321. [Link]

-

Benastatin A | C30H28O7. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Benastatin C | C29H28O5. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. (1993). The Journal of Antibiotics, 46(5), 712–718. [Link]

-

Benastatin C Product Data Sheet. (n.d.). Institute of Microbial Chemistry (BIKAKEN). [Link]

-

Diazenium Betaines Derived from the Stable Free Radical DPPH with Diradicaloid Behavior. (2024). Molecules, 29(18), 4283. [Link]

-

García-Giménez, J. L., & Pallardó, F. V. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences, 24(8), 7495. [Link]

-

Glutathione S-transferase. (2023). In Wikipedia. [Link]

-

Singh, S., & Awasthi, Y. C. (2004). Antioxidant role of glutathione S-transferases: protection against oxidant toxicity and regulation of stress-mediated apoptosis. Free Radical Biology and Medicine, 36(2), 141–150. [Link]

-

Singh, S. P., & Awasthi, Y. C. (2007). Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling. Antioxidants & Redox Signaling, 9(12), 2247–2260. [Link]

-

Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. (2019). MedCrave Online. [Link]

-

Tretter, L., & Adam-Vizi, V. (2005). Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1464), 2335–2345. [Link]

Sources

- 1. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 6. Benastatin C | C29H28O5 | CID 197348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biosynthesis of benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benastatin A | C30H28O7 | CID 126408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antioxidant role of glutathione S-transferases: protection against oxidant toxicity and regulation of stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benastatin C (CAS 150151-88-5): A Potent Glutathione S-Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benastatin C, with the Chemical Abstracts Service (CAS) number 150151-88-5, is a naturally occurring polyketide that has garnered interest within the scientific community for its specific biological activity.[1] Isolated from Streptomyces sp. MI384-DF12, this compound belongs to the benastatin family of metabolites and is structurally defined as 2-decarboxy-benastatin A.[1] Its primary significance lies in its potent and specific inhibition of human pi class glutathione S-transferase (GST pi), an enzyme implicated in cellular detoxification and the development of resistance to chemotherapy.[1] This guide provides a comprehensive overview of the technical properties, biological activities, and relevant experimental protocols for Benastatin C, designed to support research and drug development efforts.

Chemical and Physical Properties

Benastatin C is a complex aromatic molecule with a distinctive polycyclic structure. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 150151-88-5 | [1] |

| IUPAC Name | 1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | |

| Molecular Formula | C₂₉H₂₈O₅ | [1] |

| Molecular Weight | 456.53 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 214-216 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO, methanol, acetone, and ethyl acetate. Insoluble in water. |

Mechanism of Action: Inhibition of Glutathione S-Transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[2] The pi class of GST (GST pi) is of particular interest in oncology as its overexpression is frequently observed in cancer cells and is associated with resistance to various chemotherapeutic agents. By inhibiting GST pi, compounds like Benastatin C can potentially restore the efficacy of these anticancer drugs.

While the precise kinetic mechanism of GST pi inhibition by Benastatin C has not been definitively elucidated in the available literature, related compounds such as Benastatins A and B have been shown to be competitive inhibitors with respect to the electrophilic substrate, 3,4-dichloronitrobenzene.[3] This suggests that Benastatin C likely binds to the active site of the enzyme, preventing the binding of its natural substrates.

Figure 1: Simplified schematic of Glutathione S-Transferase (GST) inhibition by Benastatin C. Benastatin C binds to the GSTπ enzyme, preventing the binding of its electrophilic substrate and subsequent detoxification.

Biological Activities

Glutathione S-Transferase Inhibition

Benastatin C demonstrates potent inhibitory activity against human pi class glutathione S-transferase (GST pi).[1] This selective inhibition makes it a valuable tool for studying the role of GST pi in cellular processes and a potential lead compound for the development of chemosensitizing agents in cancer therapy.

Murine Lymphocyte Blastogenesis

In addition to its GST inhibitory activity, Benastatin C has been observed to exhibit excellent stimulatory activities on murine lymphocyte blastogenesis in vitro.[1] Lymphocyte blastogenesis, or the transformation of small lymphocytes into larger, mitotically active cells, is a key event in the immune response. This immunomodulatory property of Benastatin C suggests potential applications in immunotherapy research, although further investigation is required to elucidate the underlying mechanism.

Experimental Protocols

Isolation and Purification of Benastatin C from Streptomyces sp. MI384-DF12

The following is a generalized protocol based on the initial isolation of benastatins.[3][4] Researchers should optimize conditions for their specific laboratory setup.

1. Fermentation:

-

Prepare a seed culture of Streptomyces sp. MI384-DF12 in a suitable medium and incubate for 2-3 days.

-

Inoculate a production culture with the seed culture and ferment for 4-5 days. Optimal fermentation parameters (media composition, temperature, pH, agitation) should be determined empirically.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium with an organic solvent such as acetone or methanol.

-

Extract the culture broth with a water-immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic steps. This may include:

-

Silica Gel Chromatography: Elute with a gradient of solvents (e.g., chloroform-methanol) to achieve initial fractionation.

-

Reversed-Phase Chromatography (e.g., C18): Elute with a gradient of water and acetonitrile or methanol to further separate compounds based on hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using a preparative or semi-preparative reversed-phase HPLC column. Monitor the elution profile using a UV detector.

-

Figure 2: General workflow for the isolation and purification of Benastatin C.

In Vitro Glutathione S-Transferase (GST) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Benastatin C against GST pi.

Materials:

-

Human recombinant GST pi enzyme

-

Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (pH 6.5)

-

Benastatin C dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, GSH, and the GST pi enzyme.

-

Add varying concentrations of Benastatin C (or solvent control) to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding CDNB to each well.

-

Immediately monitor the increase in absorbance at 340 nm over time. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of Benastatin C relative to the solvent control.

-

Calculate the IC₅₀ value, which is the concentration of Benastatin C that causes 50% inhibition of the GST pi activity.

Applications in Drug Development

The potent and specific inhibition of GST pi by Benastatin C positions it as a promising candidate for further investigation in cancer drug development. Overexpression of GST pi is a known mechanism of resistance to a variety of chemotherapeutic drugs. By co-administering a GST pi inhibitor like Benastatin C, it may be possible to:

-

Reverse Chemotherapy Resistance: Restore the cytotoxic effects of conventional anticancer drugs in resistant tumors.

-

Enhance Therapeutic Efficacy: Increase the effectiveness of existing chemotherapy regimens, potentially allowing for lower, less toxic doses.

Further research is warranted to explore the cytotoxicity of Benastatin C against various cancer cell lines, both alone and in combination with established chemotherapeutic agents. Moreover, in vivo studies are necessary to evaluate its pharmacokinetic profile, efficacy, and safety in preclinical models.

Conclusion

Benastatin C is a valuable natural product with well-defined inhibitory activity against a key enzyme implicated in cancer drug resistance. Its unique biological profile, including both GST pi inhibition and immunomodulatory effects, makes it a compelling subject for further research in oncology and immunology. The technical information and experimental frameworks provided in this guide are intended to facilitate these future investigations and unlock the full therapeutic potential of this intriguing molecule.

References

- Aoyama, T., Kojima, F., Yamazaki, T., Tatee, T., Abe, F., Muraoka, Y., Naganawa, H., Aoyagi, T., & Takeuchi, T. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. The Journal of Antibiotics, 46(5), 712–718.

- Aoyama, T., Naganawa, H., Muraoka, Y., Aoyagi, T., & Takeuchi, T. (1992). Biosynthesis of benastatin A. The Journal of Antibiotics, 45(11), 1767–1772.

- Hayes, J. D., Flanagan, J. U., & Jowsey, I. R. (2005). Glutathione transferases. Annual Review of Pharmacology and Toxicology, 45, 51–88.

- Tew, K. D. (1994). Glutathione-associated enzymes in anticancer drug resistance. Cancer Research, 54(16), 4313–4320.

- Aoyama, T., Naganawa, H., Muraoka, Y., Nakamura, H., Aoyagi, T., Takeuchi, T., & Iitaka, Y. (1992). Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B. The Journal of Antibiotics, 45(9), 1391–1396.

Sources

- 1. Biosynthesis of benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benastatin Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benastatin Family – A Complex Synthetic Challenge with Therapeutic Promise

The benastatins are a family of highly oxygenated polyketide natural products isolated from Streptomyces species.[1] Structurally, they are characterized by a complex, angular penta- or hexacyclic ring system.[1] This core structure typically includes a distinctive gem-dimethyl-anthracenone (A-B-C ring system) fused to a phenanthrenol moiety (B-C-D ring system).[1] Members of this family, particularly benastatins A and B, have garnered significant interest due to their potent biological activities. They are known inhibitors of mammalian glutathione S-transferase (GST), an enzyme often implicated in drug resistance in cancer cells.[1][2] Furthermore, benastatin A has been shown to induce apoptosis and cell cycle arrest in colon cancer cells, highlighting its potential as a scaffold for anticancer drug development.[1]

The intricate and sterically congested architecture of the benastatins presents a formidable challenge for chemical synthesis. This guide provides a detailed overview of the synthetic strategies developed to access the core benastatin skeleton and its derivatives, with a focus on a recently developed convergent and efficient total synthesis. We will delve into the mechanistic rationale behind key chemical transformations and provide detailed protocols to facilitate the application of these methods in a research setting.

Strategic Analysis: A Convergent Approach to the Benastatin Core

The total synthesis of complex natural products like the benastatins requires a robust and flexible strategy. A highly effective approach has been a convergent synthesis, which involves the independent synthesis of key fragments of the molecule that are later joined together.[3] This strategy contrasts with a linear synthesis where the molecule is built step-by-step from a single starting material. The convergent approach is generally more efficient and allows for the preparation of analogues by modifying the individual fragments before they are combined.

The synthesis of several benastatin family members, including B, F, G, and J, has been successfully achieved using a convergent strategy.[3] This approach hinges on the construction of two major fragments: the A-B-C tricyclic gem-dimethyl-anthracenone core and a second fragment representing the D-E or E-F rings, which can be tailored to produce different benastatin derivatives.

Diagram 1: Convergent Synthetic Strategy for Benastatins

Caption: A convergent strategy for benastatin synthesis.

The Keystone Reaction: Ti(Oi-Pr)₄-Mediated Photoenolization/Diels-Alder (PEDA) Cycloaddition

A pivotal innovation in the synthesis of the benastatin core is the development of a titanium(IV) isopropoxide-promoted photoenolization/Diels-Alder (PEDA) reaction.[3][4] This powerful reaction efficiently constructs the sterically demanding tricyclic gem-dimethyl-anthracenone scaffold in a single step from relatively simple precursors.[3]

Mechanism and Rationale:

The PEDA reaction is a type of [4+2] cycloaddition.[4] The key steps are:

-

Photoenolization: Upon irradiation with UV light, a 2-alkyl-substituted aromatic ketone or aldehyde undergoes a photochemical transformation to form a highly reactive ortho-quinodimethane intermediate (a photoenol).

-

Lewis Acid Promotion: The presence of a Lewis acid, in this case, Ti(Oi-Pr)₄, is crucial. It is proposed that the titanium coordinates to the carbonyl oxygen of the aromatic aldehyde and the enone, activating them towards the cycloaddition and stabilizing the transition state.[4][5] This allows the reaction to proceed with high efficiency and stereoselectivity, even with sterically hindered substrates.[5]

-

Diels-Alder Cycloaddition: The transient photoenol, acting as the diene, rapidly undergoes a Diels-Alder reaction with a dienophile (an enone in this case) to form the hydroanthracenol product.[4]

This reaction is particularly well-suited for the synthesis of the benastatin core as it allows for the direct installation of the quaternary gem-dimethyl group, a common challenge in organic synthesis.[1]

Diagram 2: Mechanism of the Ti(Oi-Pr)₄-Promoted PEDA Reaction

Caption: Key steps in the PEDA reaction for core synthesis.

Protocols for the Synthesis of a Key Benastatin Precursor

The following protocols are based on the successful total synthesis of Benastatin B and its analogues.[3] These steps outline the construction of the A-B-C ring system and its subsequent coupling with the E-F ring fragment.

Protocol 1: Synthesis of the Tricyclic Photo-adduct via PEDA Reaction

This protocol describes the key Ti(Oi-Pr)₄-mediated photoenolization/Diels-Alder reaction to form the core tricyclic structure.

Materials:

-

2-Isopropyl-4,6-dimethoxybenzaldehyde

-

Cyclohexenone

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

1,4-Dioxane (anhydrous and degassed)

-

Quartz reaction tube

-

UV photoreactor (e.g., with 366 nm lamps)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried quartz reaction tube under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropyl-4,6-dimethoxybenzaldehyde (1.0 equiv) in anhydrous and degassed 1,4-dioxane to a final concentration of 0.02 M.

-

Add cyclohexenone (6.0 equiv) to the solution. The use of an excess of the dienophile drives the reaction to completion.

-

Add Ti(Oi-Pr)₄ (2.0 equiv) to the reaction mixture. The solution may become colored.

-

Seal the quartz tube and place it in a UV photoreactor.

-

Irradiate the reaction mixture with UV light (e.g., 366 nm) at room temperature for the time determined by reaction monitoring (e.g., via TLC). Reaction times can range from several hours to a day.

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.[6]

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the tricyclic photo-adduct.

Expert Insights:

-

Anhydrous and Degassed Conditions: The reaction is sensitive to moisture, which can hydrolyze the titanium reagent.[3] It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere. Degassing the solvent prior to use removes dissolved oxygen, which can quench the excited state of the aldehyde.

-

Reagent Purity: The purity of Ti(Oi-Pr)₄ is important for reproducibility. If the reagent has been stored for a long time, it may contain titanium dioxide as a white precipitate and should be purified by distillation if necessary.

-

Scalability: For larger scale reactions, a continuous-flow photoreactor can be employed to overcome the limitations of light penetration in batch reactors, leading to improved efficiency and shorter reaction times.[3]

Protocol 2: Aromatization and Functionalization to the ABC Ring System

The tricyclic photo-adduct is then converted to the aromatic gem-dimethyl-anthracenone core.

Materials:

-

Tricyclic photo-adduct from Protocol 1

-

2-Iodoxybenzoic acid (IBX)

-

Iodine (I₂)

-

Potassium iodate (KIO₃)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Appropriate solvents (e.g., DMSO, methanol, acetone)

Procedure (multi-step sequence):

-

Oxidation: Dissolve the tricyclic photo-adduct in a suitable solvent like DMSO and treat with IBX to oxidize the benzylic alcohol to the corresponding ketone.

-

Oxidative Aromatization: The resulting ketone is then treated with iodine in the presence of potassium iodate in a solvent such as methanol to effect oxidative aromatization of the B ring.

-

Methylation: The final step in constructing the desired ABC ring system often involves methylation of a phenolic hydroxyl group. This can be achieved by treating the aromatic intermediate with methyl iodide and a base like potassium carbonate in a solvent such as acetone.

-

Purification: After each step, the product should be purified by standard methods such as column chromatography to ensure the purity of the intermediate for the subsequent reaction.

Protocol 3: Convergent Fragment Coupling and Elaboration to Benastatin B

This protocol outlines the coupling of the ABC ring system with a pre-synthesized EF ring fragment, followed by transformations to complete the synthesis of Benastatin B.

Materials:

-

Functionalized ABC ring system (e.g., an iodo-anthracenone)

-

Functionalized EF isocoumarin fragment (e.g., a stannane or boronic ester derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., DMF or dioxane)

-

Reagents for final deprotection and/or functional group manipulation steps (e.g., TMSI for demethylation)

Procedure:

-

Cross-Coupling Reaction: In a flame-dried flask under an inert atmosphere, combine the iodo-anthracenone (ABC ring fragment), the EF ring fragment (e.g., a stannane derivative), the palladium catalyst, and CuI in the appropriate solvent.

-

Add the base and heat the reaction mixture to the required temperature (e.g., 80-100 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the coupled product by column chromatography.

-

Final Transformations: The coupled product is then subjected to the final steps to yield the natural product. For Benastatin B, this may involve selective demethylation using a reagent like trimethylsilyl iodide (TMSI).[1]

-

The final product is then purified by preparative HPLC to yield the pure benastatin derivative.

Synthesis of Other Benastatin Derivatives

Benastatins A, C, and D: While the total synthesis of Benastatin A has not been extensively reported in the same manner as other derivatives, its structure is closely related to Benastatin B. Benastatin C is 2-decarboxy-benastatin A, and Benastatin D is 2-decarboxy-benastatin B.[1] The synthesis of Benastatin D can be achieved by the decarboxylation of synthesized Benastatin B.[1] A similar strategy could likely be applied to a synthetic route for Benastatin A to obtain Benastatin C.

Benastatins E, F, G, H, I, and J: Benastatins F, G, and J have been successfully synthesized via the convergent strategy outlined above, with modifications to the EF ring fragment and the late-stage functionalization steps.[1] For example, the synthesis of Benastatin F involves a stereoselective hydrogenation and a photo-induced 6π-electrocyclization to form the C5-C6 double bond.[1] The synthesis of Benastatin J involves selective demethylation and methylation steps.[1]

Interestingly, benastatins E-J have also been prepared through biosynthetic approaches.[1] The gene cluster responsible for benastatin biosynthesis was cloned and expressed in a heterologous host, Streptomyces albus.[7] By manipulating the biosynthetic pathway, for example, by inactivating certain enzymes, novel derivatives can be produced.[7] This chemo-enzymatic approach offers a powerful alternative for generating structural diversity within the benastatin family.

Summary of Synthetic Approaches and Key Data

| Benastatin Derivative | Synthetic Strategy | Key Reactions | Status | Reference |

| Benastatin A | Isolation and structure elucidation reported. Total synthesis not detailed. | - | Isolated | [1] |

| Benastatin B | Convergent Total Synthesis | PEDA Reaction, Cross-Coupling, Selective Demethylation | Synthesized | [3] |

| Benastatin C | Isolation and structure elucidation reported. Likely accessible from synthetic Benastatin A. | Decarboxylation (proposed) | Isolated | [1] |

| Benastatin D | Derived from Benastatin B. | Decarboxylation | Synthesized | [1] |

| Benastatins E-J | Biosynthesis via Heterologous Expression | Enzymatic transformations | Biosynthesized | [1] |

| Benastatin F | Convergent Total Synthesis | PEDA Reaction, Stereoselective Hydrogenation, 6π-Electrocyclization | Synthesized | [3] |

| Benastatin G | Convergent Total Synthesis | PEDA Reaction, Global Demethylation, Saponification | Synthesized | [3] |

| Benastatin J | Convergent Total Synthesis | PEDA Reaction, Selective Demethylation/Methylation | Synthesized | [3] |

Conclusion and Future Outlook

The synthesis of benastatin derivatives remains a challenging yet rewarding area of research. The development of the Ti(Oi-Pr)₄-promoted PEDA reaction has provided a significant breakthrough, enabling a more efficient and convergent approach to the complex polycyclic core of these natural products. The successful total synthesis of several members of the benastatin family has not only confirmed their structures but also opened up avenues for the synthesis of novel analogues for structure-activity relationship (SAR) studies. The integration of chemical synthesis with biosynthetic methods offers a powerful toolkit for generating a wider range of benastatin derivatives, which will be crucial for fully exploring their therapeutic potential as anticancer agents and GST inhibitors. Future work in this area will likely focus on the total synthesis of the remaining benastatin family members, the development of even more efficient and scalable synthetic routes, and the creation of libraries of benastatin analogues to probe their biological targets and mechanisms of action.

References

-

Li, Y., et al. (2020). Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. CCS Chemistry, 2(6), 800-812. [Link]

-

Jiang, D., et al. (2020). Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. ResearchGate. [Link]

-

Yang, B., et al. (2017). Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications. Nature Communications, 8, 622. [Link]

-

Xu, Z., Schenk, A., & Hertweck, C. (2007). Molecular analysis of the benastatin biosynthetic pathway and genetic engineering of altered fatty acid-polyketide hybrids. Journal of the American Chemical Society, 129(18), 6022–6023. [Link]

-

Aoyama, T., et al. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12: Production, isolation, structure determination, and biological activities. The Journal of Antibiotics, 46(5), 712-718. [Link]

-

Gao, S., et al. (2017). Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications. PubMed Central. [Link]

Sources

- 1. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione S-Transferase (GST) Inhibitor | Benastatin B | フナコシ [funakoshi.co.jp]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular analysis of the benastatin biosynthetic pathway and genetic engineering of altered fatty acid-polyketide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Benastatin C

Abstract: This comprehensive guide provides a detailed framework for the analytical characterization of Benastatin C, a polyketide natural product with notable biological activities.[1][2] This document outlines a suite of analytical techniques essential for confirming the identity, purity, and structural integrity of Benastatin C. Protocols are detailed for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of Benastatin C.

Introduction: The Significance of Benastatin C Characterization

Benastatin C is a member of the benastatin family of compounds, which have been isolated from Streptomyces species.[1][3] These compounds have garnered interest due to their inhibitory effects on glutathione S-transferase, an enzyme implicated in drug resistance and cellular detoxification pathways.[1][3] Accurate and robust analytical characterization is paramount for any scientific investigation or drug development program involving Benastatin C. It ensures the reliability of biological data, facilitates regulatory compliance, and forms the basis for understanding its structure-activity relationships.

This application note provides a multi-faceted analytical approach, ensuring a thorough and validated characterization of Benastatin C.

Physicochemical Properties of Benastatin C

A foundational understanding of Benastatin C's physicochemical properties is crucial for the rational design of analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₈O₅ | PubChem[4] |

| Molecular Weight | 456.5 g/mol | PubChem[4] |

| IUPAC Name | 1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | PubChem[4] |

| Class | Polyketide | PubChem[4] |

These properties inform the selection of appropriate solvents, chromatographic conditions, and ionization techniques for mass spectrometry.

Analytical Workflow for Benastatin C Characterization

A systematic and hierarchical analytical workflow is recommended to ensure a comprehensive characterization of Benastatin C. This workflow progresses from initial purity assessment to definitive structural elucidation.

Caption: Integrated workflow for Benastatin C characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Benastatin C, with its polycyclic aromatic core and pentyl side chain, is well-suited for this technique. A C18 column is the stationary phase of choice, offering excellent retention and resolution.

Protocol: HPLC Purity Analysis of Benastatin C

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (optional, to improve peak shape).

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Benastatin C and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 50-100 µg/mL with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak corresponding to Benastatin C.

-

Calculate the purity by dividing the peak area of Benastatin C by the total peak area of all components in the chromatogram.

-

Causality behind Experimental Choices: The gradient elution is designed to effectively separate Benastatin C from both more polar and less polar impurities. The addition of formic acid to the mobile phase helps to protonate any acidic functional groups, leading to sharper, more symmetrical peaks.

Mass Spectrometry (MS) for Structural Confirmation

Principle: Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For Benastatin C, both low-resolution (for initial confirmation) and high-resolution (for accurate mass and formula determination) mass spectrometry are invaluable.

Protocol: LC-MS and HRMS Analysis of Benastatin C

-

Instrumentation:

-

Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

-

Electrospray ionization (ESI) is a suitable ionization source.

-

-

LC Conditions:

-

Utilize the same HPLC conditions as described in Section 4. This allows for the direct coupling of the separation method to the mass spectrometer.

-

-

MS Parameters (ESI Positive Mode):

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Scan Range: m/z 100 - 1000.

-

-

Data Analysis:

-

LC-MS: Look for the [M+H]⁺ ion corresponding to the expected molecular weight of Benastatin C (457.2 m/z).

-

HRMS: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition. The theoretical exact mass of C₂₉H₂₉O₅⁺ is 457.1909. The measured mass should be within a 5 ppm error.

-

Trustworthiness: High-resolution mass spectrometry provides a high degree of confidence in the elemental composition of the analyte, which is a critical step in confirming the identity of Benastatin C.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule. The structure of Benastatin C was originally elucidated using NMR studies.[1]

Protocol: NMR Analysis of Benastatin C

-

Instrumentation:

-

NMR spectrometer with a minimum field strength of 400 MHz.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of purified Benastatin C in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

-

-

Data Analysis:

-

Process and analyze the spectra using appropriate NMR software.

-

Assign all proton and carbon signals to the structure of Benastatin C.

-

Use the 2D NMR data to confirm the connectivity of the molecule.

-

Expertise and Experience: The interpretation of NMR spectra for complex natural products like Benastatin C requires a high level of expertise. The combination of 1D and 2D NMR experiments is essential for a complete and accurate structural assignment.[6][7]

Method Validation

For the routine analysis of Benastatin C, particularly in a quality control or drug development setting, the analytical methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation of these analytical methods ensures their suitability for their intended purpose.[10][11]

References

- Aoyagi, T., Aoyama, T., Kojima, F., & Takeuchi, T. (1992). Benastatins, new inhibitors of glutathione S-transferase. The Journal of Antibiotics, 45(10), 1587-1593.

-

Aoyama, T., Kojima, F., Yamazaki, T., Tatee, T., Abe, F., Muraoka, Y., Naganawa, H., Aoyagi, T., & Takeuchi, T. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. The Journal of Antibiotics, 46(5), 712–718. [Link]

-

Aoyama, T., Naganawa, H., Muraoka, Y., Aoyagi, T., & Takeuchi, T. (1992). Biosynthesis of benastatin A. The Journal of Antibiotics, 45(11), 1767–1772. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 197348, Benastatin C. Retrieved January 24, 2026, from [Link].

- Kato, S., Shigemori, H., & Kobayashi, J. (1995). Benastatins K, L, and M, new glutathione S-transferase inhibitors from Streptomyces sp. The Journal of Antibiotics, 48(6), 512-516.

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.

-

Bonmatin, J. M., Labbé, H., Grangemard, I., Peypoux, F., Maget-Dana, R., Ptak, M., & Michel, G. (1994). Lipopeptides with improved properties: structure by NMR, purification by HPLC and structure-activity relationships of new isoleucyl-rich surfactins. Letters in Peptide Science, 1(2-3), 131–135. [Link]

-

Shin-ya, K., Igarashi, Y., Furihata, K., & Seto, H. (1996). Benzastatins A, B, C, and D: new free radical scavengers from Streptomyces nitrosporeus 30643. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 49(5), 429–433. [Link]

-

Ahmad, I., Verma, S., Sharma, A., & Kumar, D. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Phytochemical Analysis, 34(1), 115-125. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzonatate on Primesep P Column. Retrieved January 24, 2026, from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

-

De Roo, V., De Vleeschouwer, M., Geudens, N., Martins, J. C., & Sinnaeve, D. (2022). An NMR fingerprint matching approach for the identification and structural re-evaluation of Pseudomonas lipopeptides. bioRxiv. [Link]

-

Lee, S., Kim, D. H., & Lee, J. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(20), 6296. [Link]

-

De Roo, V., De Vleeschouwer, M., Geudens, N., Martins, J. C., & Sinnaeve, D. (2022). An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides. Analytical Chemistry, 94(34), 11756–11764. [Link]

-

Recio, R., Pérez-Yépez, J. A., & Dea-Ayuela, M. A. (2022). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. International Journal of Molecular Sciences, 23(3), 1198. [Link]

- Helmke, E., & Laatsch, H. (2005). Structure elucidation and synthesis of hydroxylated isatins from Streptomycetes.

- Hergesell, J., & Hubbuch, J. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Research Journal of Chemical Sciences, 3(12), 60-64.

-

Joshi, S., & Rathore, A. S. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 291. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126408, Benastatin A. Retrieved January 24, 2026, from [Link].

- Chan, C. C., Lee, Y. C., Lam, H., & Zhang, X. M. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66.

- Kumar, A., & Singh, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2), 11-14.

-

Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

-

ResearchGate. (n.d.). Comparison of ¹H NMR spectra of lipopeptide 1M (blue, lower) and the quaternized lipopeptide 1Mq (red, upper). Retrieved January 24, 2026, from [Link]

-

Al-Shdefat, R., Al-Adham, I., & Al-Zoubi, M. (2024). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. Biomedical Chromatography, 38(2), e70335. [Link]

- Reddy, G. S., & Reddy, D. S. (2026). Total Synthesis of Okeaniamide A. Organic Letters.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51350336, Aquastatin C. Retrieved January 24, 2026, from [Link].

Sources

- 1. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzastatins A, B, C, and D: new free radical scavengers from Streptomyces nitrosporeus 30643. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benastatin C | C29H28O5 | CID 197348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipopeptides with improved properties: structure by NMR, purification by HPLC and structure-activity relationships of new isoleucyl-rich surfactins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. demarcheiso17025.com [demarcheiso17025.com]

- 10. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 11. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea [mdpi.com]

Application Notes and Protocols for the Large-Scale Synthesis of Benastatin Core Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Challenge of Benastatins and a Strategic Synthetic Blueprint

The benastatins are a family of polyketide natural products that have garnered significant attention in the scientific community due to their potent biological activities, including the inhibition of glutathione S-transferase (GST) and the induction of apoptosis.[1] Structurally, they are characterized by a highly oxygenated and angularly fused penta- or hexacyclic core, a formidable synthetic challenge.[2] This complexity, coupled with their therapeutic potential, necessitates the development of robust and scalable synthetic routes to enable further biological investigation and drug development efforts.

This document provides a detailed guide to the large-scale synthesis of the core structure of benastatins. We will move beyond a simple recitation of steps to provide a deeper understanding of the strategic decisions and mechanistic principles that underpin a successful and scalable synthesis. Our focus will be on a convergent and efficient strategy that has proven effective for constructing the key architectural features of the benastatin framework.[2][3]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the benastatin core reveals a key strategic bond formation to construct the central polycyclic system. A particularly effective approach involves a photoenolization/Diels-Alder (PEDA) reaction to forge the gem-dimethyl-anthracenone scaffold, a common structural motif in this family of natural products.[2][3] This strategy offers a convergent and efficient means to assemble the complex core from simpler, readily available starting materials.

Core Principles of the Synthetic Strategy:

-

Convergence: The synthesis is designed to bring together complex fragments late in the sequence, maximizing overall efficiency.

-